1-Benzyl-3-hydroxypiperidine-3-carbonitrile
CAS No.: 150018-99-8
Cat. No.: VC0133637
Molecular Formula: C13H16N2O
Molecular Weight: 216.284
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150018-99-8 |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.284 |
| IUPAC Name | 1-benzyl-3-hydroxypiperidine-3-carbonitrile |
| Standard InChI | InChI=1S/C13H16N2O/c14-10-13(16)7-4-8-15(11-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-9,11H2 |
| Standard InChI Key | ZGGPVFSWIRIZNF-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)(C#N)O |
Introduction
Chemical Structure and Properties
1-Benzyl-3-hydroxypiperidine-3-carbonitrile belongs to the class of piperidine derivatives, featuring a six-membered nitrogen-containing heterocycle with three key functional groups: a benzyl substituent attached to the nitrogen atom, a hydroxyl group at the 3-position, and a carbonitrile (cyano) group also at the 3-position. This unique combination of functional groups contributes to its distinctive chemical behavior and biological potential.
The compound is characterized by a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol . Its structure incorporates both hydrophobic and hydrophilic elements: the benzyl group provides lipophilicity, while the hydroxyl group confers hydrogen bonding capability, significantly influencing its solubility and reactivity profiles. The carbonitrile group adds polarity and can participate in nucleophilic reactions, making this compound particularly versatile in organic synthesis.
Physical and Chemical Properties
The physical and chemical properties of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile are summarized in Table 1:
The hydrochloride salt form (1-Benzyl-3-hydroxypiperidine-3-carbonitrile hydrochloride) has also been documented with CAS number 1258650-51-9, molecular formula C13H17ClN2O, and molecular weight 252.74 g/mol . This salt form exhibits enhanced water solubility compared to the free base, making it advantageous for certain research applications and pharmaceutical formulations.
Synthesis and Preparation Methods
The synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile can be achieved through several synthetic routes, with various methods optimized for laboratory and industrial-scale production.
Laboratory Synthesis
One common synthetic approach involves the reaction between 3-hydroxypiperidine derivatives and benzyl halides under controlled conditions. The process typically includes the following steps:
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Formation of the piperidine ring structure through appropriate cyclization reactions
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Introduction of the hydroxyl and nitrile functional groups at the 3-position
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N-benzylation through reaction with benzyl halides (typically benzyl chloride) via nucleophilic substitution
The reaction conditions generally require a suitable solvent such as dichloromethane or toluene, and a base like sodium hydroxide to facilitate the nucleophilic substitution. The reaction mixture is typically stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale manufacture. These methods typically employ:
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Continuous flow reactors for improved process control
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Automated systems to enhance efficiency and reproducibility
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Optimized reaction conditions to maximize yield and purity
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Advanced purification techniques for high-quality product isolation
An alternative industrial approach described in patent literature involves using 3-hydroxy pyridine as a starting material, reacting it with benzyl chloride to generate the quaternary ammonium salt of N-benzyl-3-hydroxy pyridine, followed by catalytic reduction using a nickel-based catalyst under moderate hydrogen pressure (3-5 atm) . This process offers advantages of low cost, safe operation, and high product purity, making it suitable for industrial-scale production.
Chemical Reactions and Reactivity
The presence of multiple functional groups in 1-Benzyl-3-hydroxypiperidine-3-carbonitrile enables it to participate in various chemical transformations, highlighting its versatility as a synthetic intermediate.
Oxidation Reactions
The hydroxyl group at the 3-position can undergo oxidation reactions to form the corresponding ketone:
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Oxidizing agents: Potassium permanganate, chromium trioxide, hydrogen peroxide
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Reaction conditions: Typically performed in aprotic solvents at moderate temperatures
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Applications: Synthesis of 3-oxo piperidine derivatives as pharmaceutical intermediates
Reduction Reactions
The nitrile group can be reduced to form primary amines:
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Reducing agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation (H₂/Pd)
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Reaction conditions: Anhydrous conditions for metal hydride reductions; hydrogen pressure for catalytic hydrogenation
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Products: 3-aminomethyl piperidine derivatives with potential biological activities
Substitution Reactions
Both the benzyl group and the hydroxyl group can participate in substitution reactions:
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Nucleophilic substitution of the benzyl group with other functional groups using alkyl halides
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Conversion of the hydroxyl group to other functionalities (esters, ethers) through appropriate reagents
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These transformations enable structural diversification for structure-activity relationship studies
Nucleophilic Additions
The nitrile group can undergo nucleophilic addition reactions:
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Addition of Grignard reagents to form imines
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Hydrolysis to form carboxylic acids or amides
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These reactions expand the synthetic utility of the compound in preparing more complex structures
Biological Activities and Applications
1-Benzyl-3-hydroxypiperidine-3-carbonitrile has gained significance in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications as a synthetic intermediate.
Pharmaceutical Applications
The compound demonstrates potential in various therapeutic areas:
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Neuropharmacological Effects: Compounds structurally related to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile have shown interactions with cholinergic and dopaminergic systems, suggesting potential applications in treating neurological disorders . The structural similarity to neurotransmitters allows these compounds to interact with various receptors in the central nervous system.
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Anticancer Activity: Research indicates that piperidine derivatives, including those structurally related to this compound, may exhibit anticancer properties through mechanisms involving cytotoxicity and apoptosis induction in specific cancer cell lines.
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Enzyme Inhibition: Similar compounds have demonstrated acetylcholinesterase (AChE) inhibitory activities at nanomolar and submicromolar levels. For instance, benzyl derivatives have shown IC₅₀ values ≤56 nM, with some compounds exhibiting potency higher than established drugs like tacrine and donepezil .
Research Applications
In the research domain, 1-Benzyl-3-hydroxypiperidine-3-carbonitrile serves several important functions:
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Synthetic Intermediate: The compound is utilized as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
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Medicinal Chemistry: Its unique structure makes it valuable in drug discovery programs, particularly for developing compounds targeting neurological disorders and cancer.
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Structure-Activity Relationship Studies: The presence of multiple functional groups allows for systematic modification to investigate structure-activity relationships in biological systems .
Research Findings
Research on 1-Benzyl-3-hydroxypiperidine-3-carbonitrile and structurally related compounds has yielded several significant findings that highlight their potential in various applications.
Enzyme Inhibition Studies
Studies on structurally similar compounds have demonstrated significant enzyme inhibitory activities:
The exceptional potency demonstrated by these compounds, particularly the benzyl derivative (7f) with an IC₅₀ value of 7.5 ± 0.19 nM, surpasses that of established drugs like tacrine and donepezil, suggesting significant potential for therapeutic development .
Anticancer Research
Investigations into the anticancer potential of piperidine derivatives have revealed promising cytotoxic effects against various cancer cell lines:
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Mechanism of Action: These compounds may activate M3 muscarinic acetylcholine receptors, which are involved in cell proliferation and resistance to apoptosis in colorectal cancer models.
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Cytotoxicity: In vitro studies have demonstrated that certain piperidine derivatives can induce apoptosis in FaDu hypopharyngeal tumor cells, exhibiting cytotoxicity comparable to established chemotherapeutics like bleomycin.
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Structure-Activity Relationship: The presence of specific functional groups within the piperidine framework enhances binding affinity to cancer-related targets, leading to improved therapeutic efficacy.
Comparison with Similar Compounds
To better understand the unique properties of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, it is valuable to compare it with structurally related compounds.
Pharmacological Comparison
Compounds with structural similarities to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile exhibit diverse pharmacological activities:
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Piperidine derivatives with benzyl substituents: Often demonstrate enhanced lipophilicity, improving membrane permeability and central nervous system penetration.
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Hydroxylated piperidines: Typically show increased water solubility and hydrogen bonding capacity, affecting their pharmacokinetic properties and target interactions .
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Nitrile-containing compounds: Generally exhibit unique binding interactions with target proteins through dipole-dipole interactions and potential hydrogen bonding with the nitrile group.
The specific combination of these structural features in 1-Benzyl-3-hydroxypiperidine-3-carbonitrile creates a distinctive pharmacological profile that differentiates it from other analogues and contributes to its potential therapeutic applications.
Future Research Directions
The promising properties of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile suggest several avenues for future research:
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Structure Optimization: Systematic modification of the core structure to enhance biological activity and pharmacokinetic properties.
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Mechanism Studies: Detailed investigations into the molecular mechanisms underlying the biological activities of this compound and its derivatives.
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Expanded Therapeutic Applications: Exploration of potential applications beyond current known activities, particularly in neurological disorders and oncology.
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Green Synthesis Methods: Development of environmentally friendly synthetic routes with improved efficiency and reduced waste.
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Drug Delivery Systems: Investigation of formulation strategies to optimize the delivery of this compound or its derivatives to target tissues.
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